molecular formula C29H38N2 B082099 Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- CAS No. 15008-36-3

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-

Cat. No. B082099
CAS RN: 15008-36-3
M. Wt: 414.6 g/mol
InChI Key: XXWVEJFXXLLAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-], commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a derivative of aniline, a colorless and oily liquid that is used in the production of dyes, plastics, and other chemicals. DPM is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-69°C. It is a versatile compound that has various applications in the field of science.

Mechanism Of Action

DPM is a chelating agent that can bind to metal ions, such as copper and nickel, through its two nitrogen atoms. This property makes it useful in coordination chemistry, where it can be used to synthesize metal complexes. DPM can also act as a stabilizer in polymer chemistry by forming complexes with metal ions that would otherwise catalyze the degradation of polymers.

Biochemical And Physiological Effects

DPM has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.

Advantages And Limitations For Lab Experiments

One advantage of using DPM in lab experiments is its ability to form stable complexes with metal ions, which can be useful in studying coordination chemistry and polymer chemistry. However, one limitation of using DPM is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of DPM in scientific research. One potential application is in the development of new metal complexes for use in catalysis and other chemical reactions. Another potential application is in the study of the mechanism of action of enzymes and proteins, particularly those involved in the breakdown of acetylcholine in the nervous system. Additionally, DPM could be used as a stabilizer in the production of new polymers with improved properties.

Scientific Research Applications

DPM has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. It has also been used as a model compound for studying the mechanism of action of certain enzymes and proteins.

properties

CAS RN

15008-36-3

Product Name

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-

Molecular Formula

C29H38N2

Molecular Weight

414.6 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-methylphenyl]-phenylmethyl]-N,N-diethyl-3-methylaniline

InChI

InChI=1S/C29H38N2/c1-7-30(8-2)25-16-18-27(22(5)20-25)29(24-14-12-11-13-15-24)28-19-17-26(21-23(28)6)31(9-3)10-4/h11-21,29H,7-10H2,1-6H3

InChI Key

XXWVEJFXXLLAIB-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C

Other CAS RN

15008-36-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 milliliter round bottom flask fitted with a mechanical stirrer and a dropping funnel is placed 8.85 grams (0.05 moles) of N,N-diethyl-m-toluidine and 3.0 grams (0.03 moles) of benzaldehyde and 10 milliliters of n-butanol containing 0.75 grams of concentrated sulfuric acid. The flask is flushed with nitrogen to remove air and refluxed for 18 hours with a nitrogen atmosphere. The material is then cooled to room temperature. A sufficient amount of sodium bicarbonate is added in order to neutralize the acid. 10 Milliliters of methanol is added whereby a yellowish white precipitation is formed. The yellowish white material is filtered out. The material may then be washed with cold methanol in order to remove the yellow color. The material may be recrystallized from either methanol or ethanol. In order to further purify the material, it may be put through a neutral alumina column. The material is eluted with benzene. The first material to be fractionated off of the column is a clear liquid. This liquid is placed in a rotary evaporator and the solvent is removed. The residue is either a clear liquid or a white solid. The material may be recrystallized using methanol or ethanol. White crystals are obtained. A 70 percent yield based upon the benzaldehyde is obtained. The product is vacuum dried in order to remove the remaining solvent.
Quantity
8.85 g
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3 g
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10 mL
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